ethyl (2-Boc-Aminothiazole-3-yl)acetate
Overview
Description
Ethyl (2-Boc-Aminothiazole-3-yl)acetate is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol. It is a versatile building block for the synthesis of various pharmaceutical and biologically active compounds . 2-Aminothiazoles, to which this compound belongs, are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Molecular Structure Analysis
The molecular structure of ethyl (2-Boc-Aminothiazole-3-yl)acetate is characterized by the presence of N, O coordination atoms, which gives it strong coordination ability and allows it to display diverse coordination modes .Scientific Research Applications
Synthesis and Characterization
Ethyl (2-Boc-Aminothiazole-3-yl)acetate serves as a pivotal intermediate in the synthesis of complex molecules. Its utility is demonstrated in the synthesis of ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl) acetate through processes including oxidation, bromination, and cyclic condensation, showcasing a versatile approach to accessing aminothiazole derivatives with significant yields (Wang Li, 2007). Similarly, it has been employed in the improvement of processes for producing related compounds, emphasizing its role in optimizing synthetic pathways for efficiency and cost reduction (L. Jing, 2003).
Molecular Docking and Enzyme Inhibition
Research into novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates, derived from ethyl (2-Boc-Aminothiazole-3-yl)acetate, highlights its application in enzyme inhibition studies. These compounds exhibit significant inhibition towards α-glucosidase and β-glucosidase enzymes, with potential implications in managing diabetes and other metabolic disorders. Molecular docking studies further elucidate their mechanism of action, providing insights into their therapeutic potential (Ayesha Babar et al., 2017).
Antitumor Activity
The compound's role extends to the synthesis of complex metal complexes with antitumor activity. Studies demonstrate the synthesis and characterization of Cu(II), Co(II), Zn(II), and Mn(II) complex compounds with aminothiazole acetate derivatives, showcasing the potential of ethyl (2-Boc-Aminothiazole-3-yl)acetate in developing new anticancer agents. These complexes exhibit cytotoxicity against human cervical cancer cells, indicating their potential in cancer research (Maria-Gabriela Alexandru et al., 2010).
Antibacterial Applications
The synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)Acetate derivatives from ethyl (2-Boc-Aminothiazole-3-yl)acetate and their antibacterial activity against Fusarium graminearum and Fusarium solani highlight its relevance in addressing bacterial infections and contributing to the development of new antibiotics (Ma Xi-han, 2011).
properties
IUPAC Name |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-5-17-9(15)6-8-7-19-10(13-8)14-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSLETVAVANTOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.